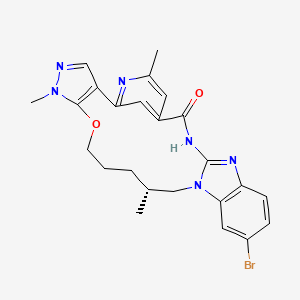
Egfr-IN-15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-15 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a significant target for cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-15 involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of a pyrimidine core, followed by the introduction of various substituents to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. Purification steps such as crystallization and chromatography are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
Egfr-IN-15 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halides and nucleophiles under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions are intermediates and derivatives of this compound, each with specific modifications to enhance its inhibitory activity against EGFR.
科学的研究の応用
Egfr-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Employed in cell culture studies to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: Tested in preclinical and clinical trials for its efficacy in treating cancers with overexpressed or mutated EGFR.
Industry: Utilized in the development of new therapeutic agents targeting EGFR.
作用機序
Egfr-IN-15 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the phosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively inhibits the growth and survival of cancer cells that rely on EGFR signaling.
類似化合物との比較
Similar Compounds
Gefitinib: Another EGFR inhibitor that targets the ATP-binding site but has different pharmacokinetic properties.
Erlotinib: Similar to gefitinib, it also targets the EGFR tyrosine kinase domain but with a distinct molecular structure.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations that limit the efficacy of first- and second-generation inhibitors.
Uniqueness of Egfr-IN-15
This compound is unique in its specific binding affinity and inhibitory potency against certain EGFR mutations. Its molecular structure allows for enhanced stability and bioavailability, making it a promising candidate for further development in cancer therapy.
特性
分子式 |
C24H25BrN6O2 |
|---|---|
分子量 |
509.4 g/mol |
IUPAC名 |
(11R)-16-bromo-5,11,26-trimethyl-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one |
InChI |
InChI=1S/C24H25BrN6O2/c1-14-5-4-8-33-23-18(12-26-30(23)3)20-10-16(9-15(2)27-20)22(32)29-24-28-19-7-6-17(25)11-21(19)31(24)13-14/h6-7,9-12,14H,4-5,8,13H2,1-3H3,(H,28,29,32)/t14-/m1/s1 |
InChIキー |
UPMBIKXABDDVHH-CQSZACIVSA-N |
異性体SMILES |
C[C@@H]1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)Br)C |
正規SMILES |
CC1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


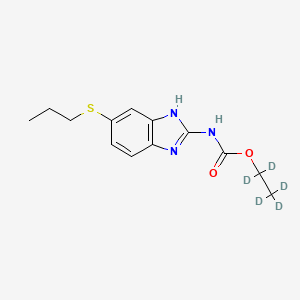
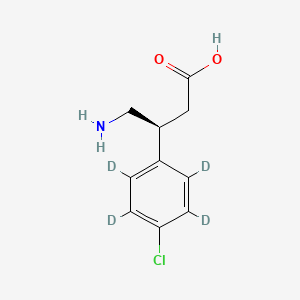
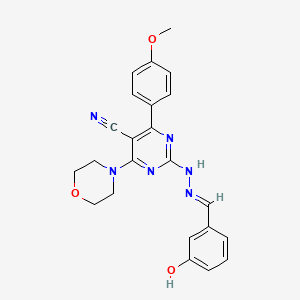
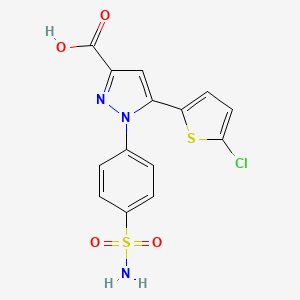
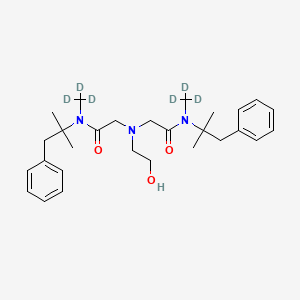
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)

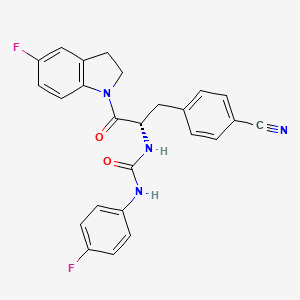
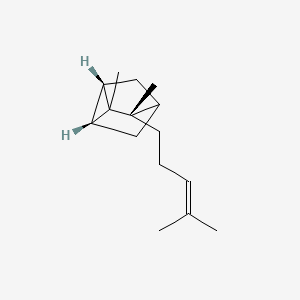
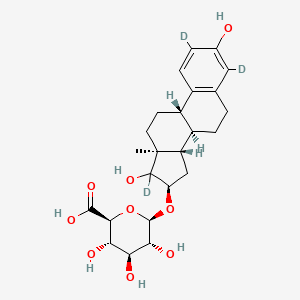
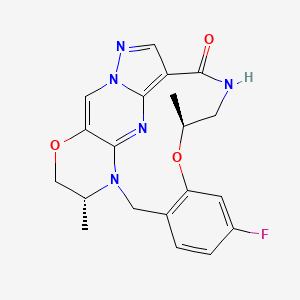


![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
